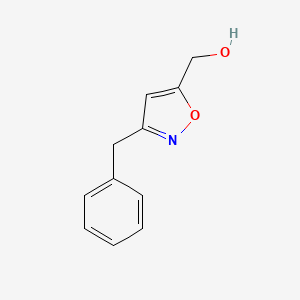

(3-benzyl-1,2-oxazol-5-yl)methanol

Description

Significance of the 1,2-Oxazole Moiety in Organic Chemistry Research

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. tandfonline.comsemanticscholar.org This structural unit is a vital component in a multitude of natural products and synthetic compounds, commanding significant attention from the scientific community. semanticscholar.orgmdpi.comrsc.org The prevalence of the oxazole (B20620) scaffold stems from its ability to participate in various non-covalent interactions, such as hydrogen bonds and pi-pi stacking, which allows molecules containing this ring to engage with biological targets like enzymes and receptors. semanticscholar.org

The inherent stability and electronic properties of the oxazole ring make it a valuable pharmacophore in drug design. rsc.orgiucr.org Its presence in a molecule can enhance metabolic stability and bioavailability. mdpi.comrsc.org Consequently, oxazole derivatives are associated with a broad spectrum of biological activities. tandfonline.commdpi.com Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents, among others. tandfonline.commdpi.comiucr.org Naturally occurring neuroactive compounds, such as muscimol (B1676869) and ibotenic acid, feature the 1,2-oxazole moiety and are known to act on receptors in the central nervous system. nih.gov This wide range of applications underscores the continuous research effort dedicated to the synthesis and functionalization of oxazole-containing molecules. tandfonline.comrsc.org

| Biological Activity | Reference |

|---|---|

| Anticancer | mdpi.comiucr.org |

| Anti-inflammatory | tandfonline.commdpi.comiucr.org |

| Antimicrobial | mdpi.comiucr.org |

| Antiviral | mdpi.comiucr.org |

| Antidiabetic | tandfonline.commdpi.com |

| Antitubercular | mdpi.comiucr.org |

| Neuroactive | nih.gov |

Overview of Benzyl-Substituted Oxazole Derivatives in Contemporary Synthesis

The synthesis of substituted oxazoles is a focal point of organic chemistry, with numerous methods developed to construct and modify this heterocyclic core. tandfonline.com Benzyl-substituted derivatives are of particular interest due to the introduction of an aromatic group that can significantly influence the molecule's steric and electronic properties, as well as its potential for pi-stacking interactions.

Contemporary synthetic strategies for creating substituted oxazoles are diverse. Classic methods include the Robinson-Gabriel synthesis, the van Leusen reaction, and the Bredereck reaction. tandfonline.comijpsonline.com More recent advancements have focused on catalyst-driven processes, including the use of copper and palladium catalysts for direct arylation or benzylation reactions. ijpsonline.commdpi.com For instance, palladium-catalyzed direct benzylation of azoles with benzyl (B1604629) carbonates has been reported as an effective method. mdpi.com Another approach involves the Suzuki-Miyaura coupling reaction to produce 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com These modern techniques offer greater efficiency, milder reaction conditions, and the ability to create a wide array of structurally diverse oxazole derivatives, including those bearing benzyl groups. rsc.org

Research Context of (3-benzyl-1,2-oxazol-5-yl)methanol within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound emerges as a specific target for synthetic exploration. Its structure combines the biologically significant 1,2-oxazole ring with a benzyl group, known to modulate biological activity, and a methanol (B129727) group, which provides a handle for further chemical modification or hydrogen bonding interactions.

The synthesis of closely related structures, such as (3-phenylisoxazol-5-yl)methanol derivatives, has been accomplished through one-pot methods involving 1,3-dipolar cycloaddition reactions. researchgate.net This suggests that similar synthetic pathways could be applicable for producing this compound. Research into this molecule is often driven by its potential as a building block in the synthesis of more complex compounds for pharmaceutical or materials science applications. The combination of the stable oxazole core and the reactive hydroxyl group makes it a versatile intermediate for creating libraries of novel chemical entities for screening purposes.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-benzyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-11-7-10(12-14-11)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCJRQAZVNRZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52156-50-0 | |

| Record name | (3-benzyl-1,2-oxazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3 Benzyl 1,2 Oxazol 5 Yl Methanol

Electrophilic Aromatic Substitution on the Oxazole (B20620) Ring

The isoxazole (B147169) ring can undergo electrophilic aromatic substitution (SEAr) reactions such as nitration and halogenation. clockss.org Due to the electron-attracting nature of the nitrogen atom and the electron-donating character of the oxygen atom, electrophilic attack occurs more readily than in pyridine. chemicalbook.com In the isoxazole ring, π-electron density calculations suggest that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. clockss.org For (3-benzyl-1,2-oxazol-5-yl)methanol, the C4 position is unsubstituted and represents the predicted site for reactions like halogenation or nitration. clockss.org While direct functionalization of unsubstituted isoxazoles can be challenging due to their potential instability under strongly acidic or basic conditions, methods using transition metal catalysts have been developed to circumvent this. researchgate.net Intramolecular SEAr reactions have also been achieved, highlighting the ring's capacity to act as a nucleophile. researchgate.net

Nucleophilic Aromatic Substitution on the Oxazole Ring

Direct nucleophilic aromatic substitution (SNA) on an unsubstituted isoxazole ring is generally difficult. However, the ring can be activated towards nucleophilic attack by the presence of strong electron-withdrawing groups. An efficient method for the functionalization of the isoxazole ring involves the nucleophilic aromatic substitution of a nitro group (SNA) at the C5 position. rsc.org Studies on 5-nitroisoxazoles have demonstrated that the nitro group can be displaced by a wide variety of nucleophiles under mild conditions, providing access to polysubstituted isoxazole derivatives. researchgate.netrsc.org For this compound, which lacks a suitable leaving group or a strong activating group on the ring, direct nucleophilic substitution on the isoxazole core is not a favorable reaction pathway.

Diels-Alder Reactions Involving Oxazoles as Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a characteristic reaction of 1,3-oxazoles, which can function as electron-rich or, when protonated or N-alkylated, electron-deficient dienes to form pyridines and other complex structures. wikipedia.orgnih.govacs.org In contrast, 1,2-oxazoles (isoxazoles) like the subject compound are generally unreactive as dienes in Diels-Alder reactions. scilit.com Computational studies have investigated this lack of reactivity. scilit.com While there are examples of cycloaddition reactions involving isoxazoles, they typically feature a diene system external to the ring, such as in 4-vinylisoxazoles, where the reaction involves the vinyl group and the C4-C5 double bond of the isoxazole. researchgate.net Therefore, the 1,2-oxazole core of this compound is not expected to participate as the diene component in a classical Diels-Alder reaction.

Transformations of the Hydroxymethyl Substituent

The C5-hydroxymethyl group is a versatile functional handle that can undergo various transformations. Oxidation of 5-(hydroxymethyl)isoxazoles to the corresponding 5-formylisoxazoles (aldehydes) can be efficiently achieved using reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov These aldehydes can be further transformed, for example, through deoxofluorination. nih.gov The hydroxymethyl group can also be converted into other functionalities, such as halides, to facilitate further synthetic modifications. For instance, treatment with thionyl chloride or phosphorus tribromide would yield the corresponding chloromethyl or bromomethyl derivatives, which are valuable intermediates for nucleophilic substitution reactions.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-(Hydroxymethyl)isoxazole | Pyridinium chlorochromate (PCC) | Isoxazole-5-carbaldehyde | Oxidation | nih.gov |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | - | (Product from cycloaddition) | Synthesis | nih.gov |

| (5-(Hydroxymethyl)isoxazol-3-yl)(3-phenyl-2H-azirin-2-yl)methanone | - | (Product from diazo compound) | Synthesis | mdpi.com |

Reactions Involving the Benzyl (B1604629) Moiety

The benzyl group at the C3 position is generally stable. However, under certain reductive conditions, it can be susceptible to hydrogenolysis. In related systems, a 3-benzyloxy group on an isoxazole ring has been successfully hydrogenated to a 3-hydroxyisoxazole using a palladium-on-charcoal catalyst. google.com This suggests that the C-C bond of the benzyl group in this compound could potentially be cleaved under similar catalytic hydrogenation conditions, which would lead to 3-methyl-5-(hydroxymethyl)isoxazole. It is important to note that catalytic hydrogenation can also induce the reductive opening of the isoxazole ring itself, which may be a competing reaction pathway. mdpi.com

Ring Opening and Rearrangement Reactions of the 1,2-Oxazole Core

A pivotal aspect of isoxazole chemistry is the susceptibility of the N-O bond to cleavage, leading to various ring-opening and rearrangement reactions. This reactivity makes isoxazoles valuable synthetic intermediates for creating acyclic compounds and other heterocyclic systems. chemicalbook.com

Reductive ring opening is a common transformation. Catalytic hydrogenation, for instance over Palladium on carbon (Pd/C), can cleave the N-O bond to yield β-enaminones. mdpi.com This process often occurs sequentially after other reductions in the molecule, such as the deoxygenation of a benzyl-like group. mdpi.com Another powerful method for isoxazole ring transformation is the use of molybdenum hexacarbonyl, Mo(CO)₆, which mediates a reductive ring opening to an enamine intermediate that can then undergo ring expansion to form pyridone derivatives. nih.govbeilstein-journals.org Under basic conditions, certain substituted isoxazoles can undergo rearrangement; for example, o-phenolic isoxazoles have been shown to rearrange to benzisoxazoles. acs.org

The Cornforth rearrangement is a well-known thermal rearrangement reaction in organic chemistry. wikipedia.org However, it is explicitly a reaction of 1,3-oxazoles that bear a carbonyl-containing substituent at the C4 position. wikipedia.orgwikipedia.orgchem-station.com The mechanism involves a pericyclic ring opening of the 1,3-oxazole to a nitrile ylide intermediate, followed by cyclization to form an isomeric 1,3-oxazole. wikipedia.org The substrate, this compound, is a 1,2-oxazole and does not possess the required 4-acyl-1,3-oxazole structure. Consequently, the Cornforth rearrangement is not a characteristic or expected reaction for this compound.

Advanced Spectroscopic and Structural Characterization of 3 Benzyl 1,2 Oxazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For (3-benzyl-1,2-oxazol-5-yl)methanol, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum of a related compound, (3-benzyl-2-phenyl-1,3-oxazolan-5-yl)methanol, shows characteristic signals. nih.gov For this compound, the benzylic protons (CH₂) typically appear as a singlet, while the protons of the phenyl group are observed in the aromatic region. The methanolic proton (OH) and the methylene (B1212753) protons of the hydroxymethyl group (CH₂OH) also exhibit distinct chemical shifts. The methine proton on the oxazole (B20620) ring is another key indicator of the structure. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Key resonances for the 1,2-oxazole ring in similar structures are typically found at specific chemical shifts, for instance, C-3, C-4, and C-5 carbons in a substituted 1,2-oxazole have been observed around δ 150.2, δ 108.3, and δ 179.5 ppm, respectively. beilstein-journals.orgbeilstein-journals.org The carbon atoms of the benzyl (B1604629) group, including the methylene carbon and the aromatic carbons, can also be unambiguously assigned.

A detailed analysis of NMR data from related oxazole derivatives helps in the precise structural confirmation of this compound. researchgate.netrevistadechimie.ronih.govbiointerfaceresearch.comkuleuven.be

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Benzyl CH₂ | ~4.0 | ~30-35 |

| Phenyl H (ortho, meta, para) | ~7.2-7.4 | ~127-138 |

| Oxazole H-4 | ~6.5 | ~100-105 |

| Methanol (B129727) CH₂ | ~4.8 | ~55-60 |

| Methanol OH | Variable | - |

| Oxazole C-3 | - | ~160-165 |

| Oxazole C-5 | - | ~170-175 |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, with a molecular formula of C₁₁H₁₁NO₂, the expected monoisotopic mass is approximately 189.08 Da. uni.lu

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. libretexts.org The molecular ion peak ([M]⁺) would be observed at m/z 189. A prominent fragment would likely correspond to the loss of a hydroxyl radical, leading to an ion at m/z 172 ([M-OH]⁺). Another significant fragmentation pathway could involve the cleavage of the benzyl group, resulting in a tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a hallmark of benzyl-containing compounds. The isoxazole (B147169) ring itself can undergo cleavage, leading to various smaller fragments. researchgate.netdocbrown.info

Predicted adducts in electrospray ionization (ESI) mass spectrometry include [M+H]⁺ at m/z 190.08626 and [M+Na]⁺ at m/z 212.06820. uni.lu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 189 | [C₁₁H₁₁NO₂]⁺ (Molecular Ion) |

| 172 | [C₁₁H₁₀NO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N stretching of the oxazole ring is anticipated to be in the 1600-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. rsc.orgmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations of the benzyl group would give rise to strong signals. The symmetric stretching of the oxazole ring would also be Raman active.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding involving the hydroxyl group. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules. iucr.org

Conformational Analysis using Advanced Spectroscopic Methods

While X-ray crystallography provides a static picture of the solid-state conformation, advanced spectroscopic methods, often coupled with computational studies, can provide insights into the conformational dynamics in solution.

Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities of protons, helping to establish the preferred conformation in solution. Rotational conformers, such as those arising from restricted rotation around single bonds, can sometimes be observed in NMR spectra, particularly at low temperatures. beilstein-journals.org The presence of different conformers can lead to the observation of multiple sets of signals in the NMR spectra. beilstein-journals.org

Computational modeling, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations and to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed structures. researchgate.net

Applications of 3 Benzyl 1,2 Oxazol 5 Yl Methanol in Complex Molecule Synthesis

As a Building Block for Heterocyclic Amino Acid Derivatives

Unnatural or non-proteinogenic amino acids are crucial components in modern drug discovery and peptide science, offering a route to create peptidomimetics with enhanced metabolic stability and novel biological functions. nih.govmdpi.com The isoxazole (B147169) scaffold, a core feature of (3-benzyl-1,2-oxazol-5-yl)methanol, is well-suited for the construction of these specialized amino acid derivatives. nih.gov

Researchers have developed convenient and efficient methods for synthesizing novel heterocyclic amino acid-like building blocks based on the 1,2-oxazole ring. nih.gov For instance, a series of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been prepared through the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.gov These products are considered unnatural β-amino acids and are suitable for incorporation into peptide-like structures. nih.govnih.gov 5-amino-3-methyl-isoxazole-4-carboxylic acid is another example of a bifunctional isoxazole derivative that is utilized as a non-proteinogenic β-amino acid in solid-phase peptide synthesis. nih.gov The presence of the hydroxymethyl group in this compound offers a functional handle that can be oxidized to a carboxylic acid, positioning the molecule as a potential precursor for a distinct class of isoxazole-based amino acids for use in constructing novel peptides and peptidomimetics.

Role in the Generation of DNA-Encoded Chemical Libraries

DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of small-molecule ligands for protein targets by enabling the synthesis and screening of libraries of unprecedented size. nih.govrsc.org The success of a DEL campaign relies heavily on the choice of chemical scaffolds and building blocks used in its construction. Privileged structures, which are molecular frameworks known to bind to multiple protein targets, are often employed in DEL design. rsc.org

The isoxazole ring system is considered a privileged scaffold due to its widespread occurrence in pharmaceutically active compounds. nih.govnih.gov Its chemical stability and the capacity for diverse functionalization make it an attractive core for DEL synthesis. While direct examples detailing the use of this compound in a DEL synthesis are not prominent, its structural features are highly compatible with the technology. The hydroxymethyl group can be used as a point of attachment to the DNA-tag or as a reactive site for further diversification in a combinatorial "split-and-pool" synthesis workflow. rsc.org Furthermore, research into isoxazole nucleosides as building blocks for plausible proto-RNA demonstrates the chemical compatibility of the isoxazole heterocycle with oligonucleotide structures, a foundational aspect of DEL technology. nih.govnih.govuni-muenchen.de

Precursor in the Synthesis of Pharmaceutically Significant Compounds

The isoxazole nucleus is a cornerstone in medicinal chemistry, featured in numerous drugs with a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govnih.gov Consequently, this compound represents a valuable starting material for the synthesis of new, potentially therapeutic agents.

The diverse biological activities of isoxazole-containing compounds are well-documented. biolmolchem.combiolmolchem.com For example, analogues of this compound, such as 3-benzyl-5-arylidene-furan-2(5H)-ones, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. nih.gov Similarly, other benzyl-substituted heterocyclic systems have shown significant biological potential. Novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines have been synthesized and demonstrated antihyperglycemic activity. nih.gov In another study, 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives were synthesized and showed potent cytotoxic activity against non-small cell lung and renal cancer cell lines. nih.gov The structural similarity of this compound to the precursors of these active compounds underscores its potential as a key intermediate for generating new libraries of pharmaceutically significant molecules.

Utility in the Synthesis of Radiopharmaceuticals and Labeled Compounds

Isotopic labeling is an indispensable technique in pharmaceutical research, used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate within a biological system. wikipedia.orgmusechem.com This process involves replacing one or more atoms in a molecule with their corresponding stable or radioactive isotopes. musechem.com

This compound is a suitable candidate for isotopic labeling. The benzyl (B1604629) group and the hydroxymethyl carbon are strategic positions for the introduction of isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) for radiolabeling studies. musechem.com Alternatively, stable isotopes like deuterium (B1214612) (²H) can be incorporated to investigate metabolic pathways and kinetic isotope effects, or to create "heavy" versions of the molecule for use as internal standards in mass spectrometry-based quantification assays. wikipedia.org

The data gathered from studies using isotopically labeled compounds are critical for understanding a drug's pharmacokinetic profile. By tracking the labeled molecule and its metabolites, researchers can identify metabolic hotspots, determine rates of clearance, and assess tissue distribution. musechem.commusechem.com For a molecule like this compound, introducing a ¹⁴C label into the benzyl ring or the methanol (B129727) carbon would allow for quantitative whole-body autoradiography and metabolite profiling. Deuterium labeling on the benzyl methylene (B1212753) bridge (—CH₂—) could be used to probe for metabolic oxidation at that site, as the heavier isotope can slow the rate of C-H bond cleavage by metabolic enzymes, a phenomenon known as the "deuterium kinetic isotope effect." This information is vital for the optimization of drug candidates during the lead development phase.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from three or more starting materials. scielo.brresearchgate.net The isoxazole scaffold, central to this compound, is frequently synthesized using MCR strategies. bohrium.comscispace.comresearchgate.net

A common and eco-friendly approach for synthesizing isoxazole derivatives involves a one-pot, three-component reaction between a substituted aldehyde, an active methylene compound (like methyl acetoacetate), and hydroxylamine hydrochloride. scispace.comresearchgate.net While this compound itself would be a product of such a sequence (or a derivative thereof), its functional groups allow for its integration into other MCRs. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, (3-benzyl-1,2-oxazol-5-yl)carbaldehyde. This aldehyde can then serve as the carbonyl component in well-known MCRs like the Ugi, Passerini, or Hantzsch reactions, enabling the rapid construction of diverse and complex molecular libraries built upon the stable isoxazole core. scielo.br

Synthetic Intermediates in Advanced Organic Synthesis

Beyond its direct applications, this compound is a valuable synthetic intermediate due to the chemical versatility of both its functional group and its heterocyclic core. The primary alcohol moiety is a key functional handle that can undergo a variety of standard organic transformations. It can be:

Oxidized to an aldehyde or a carboxylic acid.

Converted into a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

Engaged in etherification or esterification reactions.

Furthermore, the isoxazole ring itself is more than just a stable scaffold; it can act as a "masked" functional group. lifechemicals.comacs.org Under specific reductive or basic conditions, the N-O bond of the isoxazole ring can be cleaved. This ring-opening can unmask functionalities such as β-hydroxy ketones, γ-amino alcohols, or enaminones, providing a strategic pathway to different classes of acyclic and heterocyclic compounds. lifechemicals.comacs.org This dual utility—as a stable core for building upon and as a latent source of other functionalities—makes this compound and related structures powerful intermediates in advanced, multi-step organic synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-benzyl-1,2-oxazol-5-yl)methanol, and what methodological considerations are critical for optimizing yield?

- Answer : A prominent method involves the Mannich reaction between difuryl-substituted toluenesulfonamide derivatives and 3-benzyl-1,5,3-dioxazepane under Lewis acid catalysis (e.g., trimethylsilyl chloride). Key parameters include temperature control (room temperature to 60°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants to minimize side products . Purity optimization often requires chromatographic purification (e.g., silica gel column) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : H and C NMR are essential for confirming the benzyl and oxazole moieties. Coupling constants (e.g., for oxazole protons) help distinguish regioisomers .

- X-ray crystallography : Programs like SHELXL refine crystal structures, while ORTEP-3 generates thermal ellipsoid diagrams to visualize molecular geometry. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length measurements .

- Mass spectrometry : High-resolution ESI-MS confirms the exact mass (e.g., 220.0463 Da) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Answer : Discrepancies in unit-cell parameters or hydrogen-bonding networks often arise from polymorphism or twinning. Use SIR97 for dual-space refinement to handle weak diffraction data. For ambiguous electron density, employ SHELXD for phase expansion and SHELXE for density modification. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure of this compound, and how can these patterns be systematically analyzed?

- Answer : The oxazole ring’s N–O group and methanol’s hydroxyl moiety participate in C=O···H–O and N–O···H–C interactions. Apply graph-set analysis (as per Etter’s formalism) to classify motifs (e.g., rings). Software like Mercury (CCDC) quantifies interaction distances and angles, while CrystalExplorer visualizes energy frameworks .

Q. How can researchers address discrepancies between computational and experimental data (e.g., DFT-optimized vs. X-ray bond lengths)?

- Answer :

- Step 1 : Validate computational methods (e.g., B3LYP/6-311+G(d,p)) by comparing torsional angles and dihedrals with crystallographic data.

- Step 2 : Account for crystal-packing effects using periodic boundary conditions in DFT-D3 simulations.

- Step 3 : Use SHELXL’s restraints (e.g., DFIX, SIMU) during refinement to harmonize experimental and theoretical models .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Derivatives

| Parameter | Typical Range | Software Used | Reference |

|---|---|---|---|

| Space group | SHELXL | ||

| < 0.05 | SIR97 | ||

| H-bond distance | 2.6–3.0 Å | Mercury |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Oxazole ring-opening | Acidic conditions | Use buffered solvents (pH 6–7) |

| Benzyl group oxidation | Excess oxidizing agents | Limit reaction time under O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.